Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride
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Overview
Description
Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 It is a derivative of oxane, featuring an aminoethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride typically involves the reaction of oxane derivatives with aminoethyl groups under controlled conditions. One common method involves the esterification of 4-oxane carboxylic acid with methanol, followed by the introduction of the aminoethyl group through nucleophilic substitution. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its aminoethyl group makes it a potential candidate for enzyme inhibition studies.
Medicine
In medicine, derivatives of this compound may have therapeutic potential. Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the areas of cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(methylamino)oxane-4-carboxylate hydrochloride
- Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride
Uniqueness
Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Biological Activity
Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxane ring structure, which contributes to its biological activity. The presence of the aminoethyl group is significant for interactions with biological targets.
Biological Activity
1. Mechanism of Action:
The compound exhibits several mechanisms of action that contribute to its biological effects. It has been shown to interact with various neurotransmitter systems, potentially influencing mood and behavior. The amino group can facilitate hydrogen bonding with target proteins, enhancing its binding affinity.
2. Pharmacological Effects:
Research indicates that this compound may exhibit neuroprotective properties. In studies involving animal models, it has been observed to reduce neuroinflammation and promote neuronal survival in conditions such as ischemia or neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects: In a study involving a rat model of cerebral ischemia, the administration of this compound resulted in a significant reduction in neuronal death and improved functional recovery compared to control groups. The compound was found to inhibit apoptotic pathways, suggesting its role in promoting cell survival .
- Behavioral Studies: In behavioral assays, the compound demonstrated anxiolytic effects in rodents, as evidenced by increased time spent in open arms during elevated plus-maze tests. These findings suggest potential applications in treating anxiety disorders .
Comparative Analysis
A comparative analysis of related compounds reveals varying degrees of efficacy and potency. The table below summarizes key findings from recent studies:
Properties
Molecular Formula |
C9H18ClNO3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
methyl 4-(2-aminoethyl)oxane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-8(11)9(2-5-10)3-6-13-7-4-9;/h2-7,10H2,1H3;1H |
InChI Key |
XDBDXAAATHZFGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOCC1)CCN.Cl |
Origin of Product |
United States |
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